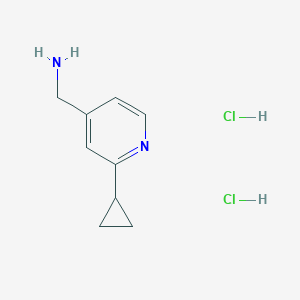

(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride

Description

(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride is a primary amine derivative featuring a pyridine ring substituted with a cyclopropyl group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous systems for research applications.

This discontinuation may reflect shifts in research demand or challenges in synthesis scalability.

Properties

IUPAC Name |

(2-cyclopropylpyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-6-7-3-4-11-9(5-7)8-1-2-8;;/h3-5,8H,1-2,6,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLWQPECZYMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-cyclopropylpyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired amine .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Commercial Differences

The compound [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS 41832-28-4) serves as a relevant structural analog. Below is a comparative analysis:

| Parameter | (2-Cyclopropylpyridin-4-yl)methanamine Dihydrochloride | [(2-Isopropylpyrimidin-4-yl)methyl]amine Dihydrochloride |

|---|---|---|

| Core Heterocycle | Pyridine | Pyrimidine |

| Substituent | Cyclopropyl (rigid, small) | Isopropyl (branched, lipophilic) |

| Molecular Formula | C₉H₁₃N₂·2HCl (inferred) | C₈H₁₄N₃·2HCl (inferred) |

| CAS Number | Not explicitly listed | 41832-28-4 |

| Commercial Status | Discontinued | Discontinued |

| Primary Supplier | CymitQuimica (Ref: 10-F550158) | Parchem Chemicals |

Structural Implications:

- Heterocycle Differences: The pyridine ring (one nitrogen) in the target compound contrasts with the pyrimidine ring (two nitrogens) in the analog.

- Substituent Effects : The cyclopropyl group’s rigidity may impose steric constraints, while the isopropyl group’s bulkiness could enhance lipophilicity, impacting membrane permeability in drug design contexts.

Commercial and Research Context

This discontinuation may correlate with:

- Synthetic Challenges : Cyclopropyl and isopropyl substituents require specialized reagents (e.g., cyclopropanation agents or alkylation catalysts), complicating large-scale synthesis.

- Niche Applications : Their primary use as research-grade intermediates likely restricted demand to early-stage drug discovery, where analogs are frequently replaced during optimization.

Research Findings and Limitations

No peer-reviewed studies directly comparing these compounds are available in the provided evidence. However, structural analogs of primary amines with substituted heterocycles are frequently explored in:

- Kinase Inhibitor Development : Pyridine/pyrimidine cores are common in ATP-binding pocket targeting.

- Antimicrobial Agents : Rigid substituents like cyclopropyl may reduce conformational flexibility, improving target specificity.

Data Gaps:

- Physical properties (e.g., solubility, melting points) and biological activity data (e.g., IC₅₀ values) are absent in commercial catalogs, necessitating reliance on inferred structural comparisons.

Biological Activity

(2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula CHClN and features a cyclopropyl group attached to a pyridine ring. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for various biochemical applications.

The biological activity of (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It functions as a ligand, modulating the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction can lead to various physiological effects, including:

- Neurotransmission Modulation : By acting on nAChRs, the compound may influence neurotransmitter release, potentially affecting cognitive functions and neuroprotection.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly in urinary tract infections (UTIs), likely due to the release of formaldehyde upon hydrolysis which exhibits nonspecific bactericidal action.

Synthesis

The synthesis of (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride typically involves several key steps:

- Starting Materials : The synthesis begins with appropriate pyridine derivatives.

- Cyclization : Cyclopropyl groups are introduced through cyclization reactions under controlled conditions.

- Dihydrochloride Formation : Protonation with hydrochloric acid yields the dihydrochloride salt, enhancing solubility.

In Vitro Studies

Recent studies have evaluated the binding affinity and efficacy of (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride at nAChRs. For instance, compounds with similar structures have demonstrated Ki values in the low nanomolar range, indicating strong receptor binding capabilities .

Case Studies

- Neuroprotective Effects : In animal models, compounds related to (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride have shown neuroprotective effects against neurodegenerative diseases by enhancing cholinergic signaling .

- Antimicrobial Activity : In clinical settings, derivatives have been tested for their ability to prevent recurrent UTIs. The mechanism involves the release of formaldehyde which acts as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

A comparison table illustrating the biological activities of (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride against related compounds is presented below:

| Compound Name | Binding Affinity (Ki) | Efficacy at nAChRs | Antimicrobial Activity |

|---|---|---|---|

| (2-Cyclopropylpyridin-4-yl)methanamine dihydrochloride | Low nM | Moderate | Yes |

| 1-(Pyridin-3-yl)-1,4-diazepane | 0.7 nM | High | No |

| 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane | 0.15 nM | High | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.